molecular formula C19H22ClN3O3 B2499212 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2320885-66-1

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2499212
CAS No.: 2320885-66-1
M. Wt: 375.85
InChI Key: HFOLKMYHJKKUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxy group and a piperidine ring attached to a chlorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is subsequently reacted with 6-methylpyridazine in the presence of a suitable base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound has potential pharmaceutical applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol:

    3-Methylphenol:

    4-Methylphenol: Also called p-cresol, it is similar to the other cresols but differs in the position of the methyl group.

Uniqueness

The uniqueness of 3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-13-3-6-18(22-21-13)26-12-14-7-9-23(10-8-14)19(24)16-11-15(20)4-5-17(16)25-2/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLKMYHJKKUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.